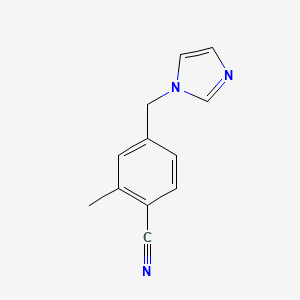
4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile
Overview
Description
“4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile”, is characterized by a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
Imidazole and its derivatives are known to participate in a wide range of chemical reactions. They are used as important synthons in the development of new drugs . The specific chemical reactions involving “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” are not explicitly mentioned in the available literature.Scientific Research Applications
Synthesis of Coordination Polymers
This compound has been used in the synthesis of coordination polymers. For example, three novel coordination polymers were synthesized by the self-assembly of mixed ligands with Zn (II) and Cu (II) under solvothermal conditions . These polymers were characterized by single-crystal X-ray diffraction, X-ray powder diffraction, infrared spectra, thermogravimetric analysis, fluorescence spectra, and UV-vis absorption spectra .
Luminescence Properties
The compound has been used in the study of luminescence properties. For instance, one of the coordination polymers synthesized using this compound showed luminescence properties . The luminescence properties were studied and discussed .
UV-Vis Spectrum Studies
The compound has been used in UV-Vis spectrum studies. For example, the UV-Vis spectrum of two of the coordination polymers synthesized using this compound were studied and discussed .
Metal-Organic Frameworks (MOFs)
The compound has been used in the synthesis of Metal-Organic Frameworks (MOFs). A novel MOF based on 2,6-di(1 H -imidazol-1-yl)naphthalene (L) and biphenyl-3,4′,5-tricarboxylic acid (H 3 bptc), namely [Co(L)(Hbptc)(H 2 O)] ( 1 ), was prepared . This MOF has a distinct infinite chain structure, further linked together by winding interactions to give the three-dimensional (3D) network .
Photoluminescence Studies
The compound has been used in photoluminescence studies. For example, the MOF mentioned above shows a strong emission at 361 nm upon excitation at 290 nm at room temperature .
Sensing Applications
The compound has been used in sensing applications. The MOF mentioned above can efficiently detect Fe 3+ ions by luminescence quenching .
Mechanism of Action
The mechanism of action of imidazole derivatives can vary widely depending on their specific structure and the biological target. They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific mechanism of action for “4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile” is not detailed in the available literature.
Future Directions
properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-10-6-11(2-3-12(10)7-13)8-15-5-4-14-9-15/h2-6,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUOWSGFGSNUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C=CN=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((1H-imidazol-1-yl)methyl)-2-methylbenzonitrile | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(4-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2639721.png)
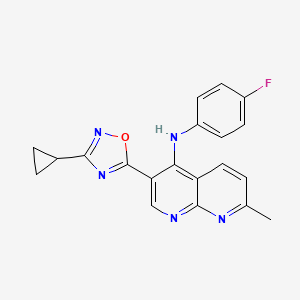

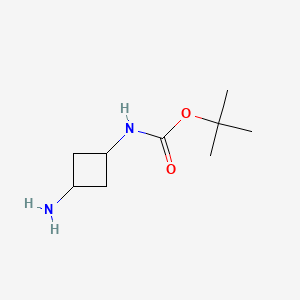
![2-{(E)-[(2,6-dimethylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2639729.png)
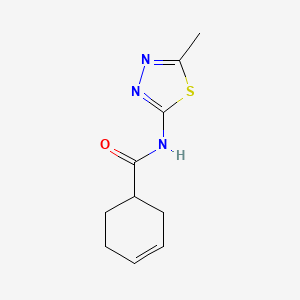
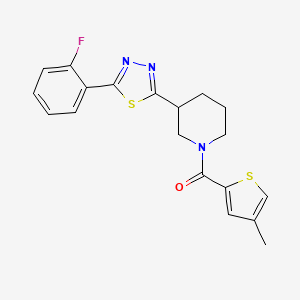
![Tert-butyl 3-(ethylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2639732.png)
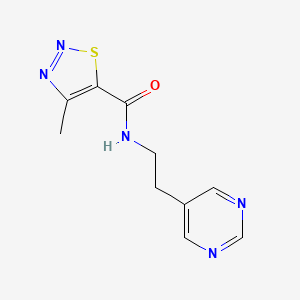
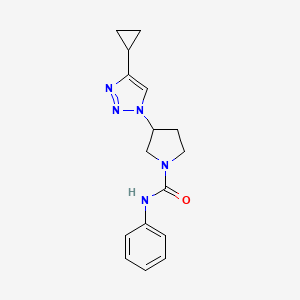
![3-{1-[(4-Methylphenyl)sulfonyl]propyl}-1,3-oxazolan-2-one](/img/structure/B2639739.png)
![[(1R,2R)-2-[4-(trifluoromethyl)phenyl]cyclopropyl]methanamine hydrochloride](/img/structure/B2639741.png)
![(2S)-4-methyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanoic acid](/img/structure/B2639742.png)
![N-(4-(3-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2639743.png)